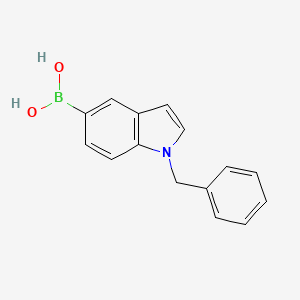

(1-Benzylindol-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzylindol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKACPKHWZZGGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Overview of Indolylboronic Acids As Versatile Synthetic Intermediates

Indolylboronic acids represent a powerful convergence of the desirable properties of both indoles and boronic acids. These compounds are typically stable, non-toxic solids that are relatively easy to prepare and handle. nih.gov They serve as exceptional intermediates for the functionalization of the indole (B1671886) nucleus, providing a reliable method for introducing the indole scaffold into more complex molecules. nih.gov

The primary application of indolylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov By coupling indolylboronic acids with various aryl or heteroaryl halides, synthetic chemists can readily construct biaryl and heteroaryl-indole structures. These motifs are prevalent in many biologically active compounds. The versatility of indolylboronic acids allows for the systematic modification of the indole core, facilitating structure-activity relationship (SAR) studies that are crucial in the drug discovery process. nih.govresearchgate.net

Aryl Radical Chemistry:there is a Growing Recognition That Arylboronic Acids Can Serve As Precursors to Aryl Radicals.rsc.orgunder Oxidative Conditions, the Carbon Boron Bond Can Be Cleaved to Generate a Radical Species That Can Participate in a Variety of Bond Forming Reactions. This Pathway is Mechanistically Distinct from Traditional Cross Coupling and Provides New Synthetic Opportunities for Creating Complex Molecules.rsc.org

Advanced Research Considerations and Future Outlook

Enantioselective and Diastereoselective Transformations Utilizing (1-Benzylindol-5-yl)boronic Acid

The development of synthetic methods that control stereochemistry is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. While specific enantioselective or diastereoselective transformations utilizing this compound are not yet extensively documented in dedicated studies, the broader field of indole (B1671886) and boronic acid chemistry provides a clear roadmap for future research.

Researchers have successfully developed three-component coupling protocols to prepare functionalized indolines with a high degree of diastereoselectivity. cam.ac.ukresearchgate.net These methods often rely on the in situ generation of reactive allylboronic acid species from vinylboronic acids, which then couple with indoles. cam.ac.ukresearchgate.net This precedent suggests a strong potential for developing similar multicomponent reactions where this compound or its derivatives could serve as key building blocks, leading to the stereocontrolled synthesis of complex heterocyclic scaffolds. cam.ac.uk The synthesis of chiral indolizidine derivatives, important pharmacophores, has also been achieved with high diastereoselectivity, further highlighting the utility of stereocontrol in indole chemistry. researchgate.net

Future work in this area will likely focus on adapting these existing methodologies to this compound and developing novel catalyst systems, including chiral ligands, to induce high levels of enantioselectivity and diastereoselectivity. The goal is to leverage the unique electronic and steric properties of the 1-benzylindole scaffold to create stereochemically rich molecules that are difficult to access through other means.

| Transformation Type | Key Concept | Potential Application for this compound | Relevant Precedent |

|---|---|---|---|

| Diastereoselective Multicomponent Coupling | In situ generation of reactive boronic species for coupling with indoles. | Synthesis of highly functionalized and substituted indolines with multiple stereocenters. | Formation of functionalized indolines from vinyl boronic acids and indoles. cam.ac.ukresearchgate.net |

| Enantioselective Allylboration | Use of chiral catalysts (e.g., BINOL) with allylboronic acids to react with aldehydes or indoles. | Creation of chiral alcohols or 2-substituted indolines with high enantiomeric excess. | Asymmetric homologation of alkenylboronic acids to form chiral allylboronic acids. researchgate.net |

| Diastereoselective Cyclizations | Intramolecular reactions guided by existing stereocenters to form fused ring systems. | Construction of complex, fused heterocyclic systems like benzo[f]indolizines. | Diastereoselective synthesis of swainsonine (B1682842) analogues from L-glutamic acid. researchgate.net |

Computational Chemistry and Mechanistic Elucidation

Computational tools are becoming indispensable for understanding and predicting chemical reactivity, offering insights that can accelerate the discovery of new reactions and catalyst systems.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For boronic acid derivatives, DFT studies can illuminate reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of transition states. researchgate.net For instance, DFT calculations have been used to explore the molecular structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of various boronic acid-containing compounds and complex heterocycles like isoindoles. nih.govresearchgate.net These studies provide a deep understanding of the molecule's reactivity, identifying likely sites for nucleophilic and electrophilic attack. nih.gov

In the context of this compound, DFT studies could be employed to:

Analyze the transition states of its Suzuki-Miyaura coupling reactions to understand the role of the ligand, base, and solvent.

Model the mechanism of potential side reactions, such as protodeboronation, which can reduce reaction efficiency, especially under basic aqueous conditions. ed.ac.uk

Predict the regioselectivity of C-H activation or borylation reactions on the indole nucleus.

Investigate the binding modes and energies in potential enantioselective transformations. researchgate.net

Predictive Modeling for Reactivity and Selectivity in Boron Chemistry

Beyond DFT, machine learning and artificial intelligence are emerging as transformative tools in chemistry. Language models, such as T5Chem, trained on vast datasets of chemical reactions, can predict the outcomes of reactions, including regioselectivity. acs.orgnih.gov This approach has been successfully applied to C-H borylation, a key reaction for synthesizing organoboron compounds. nih.gov Such models can learn the complex interplay of steric and electronic factors that govern where a reaction is most likely to occur on a complex molecule. acs.org

For this compound and its applications, predictive modeling could:

Forecast the most probable site of further functionalization under various C-H borylation conditions. nih.gov

Use deep learning algorithms to explore the optimal reaction conditions (catalyst, solvent, temperature) for its cross-coupling reactions, potentially accelerating process optimization. researchgate.net

Develop quantitative structure-property relationship (QSPR) models to predict the reactivity or even the biological activity of a library of derivatives based on the (1-benzylindol-5-yl) scaffold. mdpi.com

| Method | Objective | Specific Application to this compound | Reference Insight |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, transition states, and electronic properties. | Modeling Suzuki coupling pathways; predicting stability and side reactions like protodeboronation. | Used to study reaction barriers and HOMO/LUMO distributions in boronic acids and heterocycles. researchgate.netnih.goved.ac.uk |

| Machine Learning (e.g., T5Chem) | Predict reaction outcomes and regioselectivity. | Forecasting site selectivity in C-H borylation reactions on the indole ring. | Language models can predict C–H borylation selectivity from molecular structure. acs.orgnih.gov |

| Deep Learning | Optimize reaction conditions. | Identifying optimal catalyst, base, and solvent for high-yield Suzuki couplings. | Models can predict optimal conditions for Suzuki-Miyaura reactions. researchgate.net |

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly influencing the design of synthetic routes in both academia and industry. researchgate.netrsc.org

Aqueous Phase Reactions and Solvent Alternatives

A major focus of green chemistry is minimizing the use of volatile and often toxic organic solvents. Research has shown that many reactions involving boronic acids, including the cornerstone Suzuki-Miyaura coupling, can be performed in more environmentally friendly media. Aqueous base solutions are standard in many Suzuki couplings, highlighting the compatibility of boronic acids with water. researchgate.netmdpi.com The use of benign solvents like ethanol (B145695) has also been demonstrated for the sustainable synthesis of indole cores. rsc.orgresearchgate.net

A particularly innovative strategy is the use of boronic acids as "phase-switch" tags. acs.org In this approach, a hydrophobic molecule containing a boronic acid group can be selectively extracted into a high-pH aqueous phase containing a polyol like sorbitol. This allows for simple, chromatography-free purification, as impurities remain in the organic phase. The desired product can then be recovered by adjusting the pH. This method productively uses the boronic acid moiety, which can be derivatized in a final step, thereby avoiding waste-generating protection/deprotection steps. acs.org

Strategies for Catalyst Recycling and Waste Minimization

Palladium-catalyzed cross-coupling reactions are vital for C-C bond formation but are often hampered by the high cost and potential toxicity of the metal catalyst. mdpi.comnih.gov Developing methods to recycle the palladium catalyst is a key goal for sustainable synthesis. researchgate.net Several effective strategies have emerged:

Recyclable Ligands: Homogeneous palladium catalysts can be designed with specialized ligands (e.g., m-GAP ligands) that allow for their recovery and reuse over multiple cycles with minimal loss of activity. acs.org

Heterogeneous Catalysis: Immobilizing the palladium catalyst on a solid support, such as magnetic nanoparticles, allows for easy separation from the reaction mixture using an external magnet. nih.gov These nanoparticle-supported catalysts have shown high activity and can be recycled for numerous runs. nih.gov

pH-Mediated Recovery: For homogeneous catalysts used in reactions with acidic or basic products, a simple pH adjustment during workup can precipitate either the product or the catalyst, allowing for straightforward separation and recycling. tandfonline.com

Beyond catalyst recycling, waste is minimized by designing highly efficient, atom-economical reactions that proceed in high yield, such as multicomponent reactions, which combine several starting materials into a single product in one step. researchgate.net

| Strategy | Goal | Example Application | Reference |

|---|---|---|---|

| Aqueous Phase Reactions | Reduce use of organic solvents. | Using aqueous bases for Suzuki-Miyaura couplings involving this compound. | researchgate.netmdpi.com |

| Phase-Switch Synthesis | Eliminate chromatographic purification and minimize solvent waste. | Using the boronic acid group as a productive tag for purification in a sorbitol/water system. | acs.org |

| Catalyst Recycling (Immobilization) | Reduce cost and metal waste. | Immobilizing the palladium catalyst for Suzuki couplings on magnetic nanoparticles. | nih.gov |

| Catalyst Recycling (Solubility Switching) | Enable reuse of homogeneous catalysts. | Using recyclable ligands or pH shifts to recover the palladium catalyst after the reaction. | acs.orgtandfonline.com |

Role of Protecting Groups in Modulating Reactivity and Isolation Efficiency

In the synthesis and application of indolylboronic acids, the use of protecting groups, particularly on the indole nitrogen, is a critical strategy for modulating reactivity and simplifying isolation and purification processes. organic-chemistry.org The N-H proton of an unprotected indole is acidic and can interfere with many organometallic reactions, leading to side products or inactivation of catalysts. The benzyl (B1604629) group in this compound serves as a key protecting group, offering distinct advantages in terms of reactivity control and handling.

A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity, allowing chemical transformations to be performed selectively at other sites in the molecule. organic-chemistry.org For indoles, the nitrogen atom's lone pair and its acidic proton can complicate reactions. Protecting the nitrogen, for instance as a carbamate (B1207046) or with a benzyl group, renders the amino group non-nucleophilic and non-acidic. organic-chemistry.orgyoutube.com This prevents side reactions such as N-arylation during cross-coupling reactions or deprotonation by basic reagents. researchgate.net

The N-benzyl group is considered a robust protecting group, stable under a variety of acidic, basic, and organometallic conditions. wikipedia.orgyoutube.com Its presence on the indole nitrogen in this compound influences the electronic properties of the indole ring and can direct the regioselectivity of further functionalization. For instance, in C-H borylation reactions, the choice of N-protecting group is crucial for directing the borylation to a specific position on the indole ring. While some catalytic systems can achieve C2 borylation on N-alkyl or N-benzyl substituted indoles, other positions require different strategies. mdpi.com For example, achieving C6 selectivity in borylation has been accomplished by using a bulky triisopropylsilyl (TIPS) protecting group on the nitrogen, which sterically hinders other, more reactive positions like C2, C3, and C7. mdpi.com

The efficiency of isolating and purifying indolylboronic acids is also significantly enhanced by the use of N-protecting groups. Key challenges in the purification of boronic acids include their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature, which can complicate chromatographic separation. The benzyl group increases the lipophilicity of the molecule, which can improve its solubility in organic solvents used for extraction and chromatography. beilstein-journals.org This often leads to better recovery and simpler purification compared to unprotected indolylboronic acids, which can have problematic solubility and a higher affinity for polar stationary phases like silica (B1680970) gel. beilstein-journals.org

| Protecting Group | Role in Reactivity | Impact on Isolation | Typical Deprotection Condition |

| Benzyl (Bn) | Protects the N-H group, preventing N-alkylation/arylation and deprotonation. Can direct C-H activation to specific positions (e.g., C2). youtube.commdpi.com | Increases lipophilicity, facilitating extraction and chromatographic purification. beilstein-journals.org | Hydrogenolysis (e.g., H₂, Pd/C). wikipedia.orglibretexts.org |

| tert-Butoxycarbonyl (Boc) | Protects the N-H group. It is stable to bases and nucleophiles but easily removed under acidic conditions. youtube.com | Increases lipophilicity. | Treatment with acids like trifluoroacetic acid (TFA). youtube.com |

| Triisopropylsilyl (TIPS) | A bulky group used to sterically direct functionalization to less hindered positions, such as C6. mdpi.com | Significantly increases lipophilicity, aiding in purification by standard chromatography. | Fluoride sources (e.g., TBAF). |

Emerging Applications beyond Traditional Cross-Coupling and Catalysis

While this compound is a valuable reagent in traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the unique chemical properties of arylboronic acids are enabling their use in a growing number of novel applications beyond conventional C-C bond formation. wisdomlib.org These emerging fields leverage the Lewis acidity of the boron atom, its ability to form reversible covalent bonds, and its participation in non-traditional reaction pathways. mackenzie.brrsc.org

Q & A

Basic Research Questions

Q. How can (1-Benzylindol-5-yl)boronic acid be synthesized and purified to minimize degradation during multi-step reactions?

- Methodological Answer : Due to boronic acids' sensitivity to moisture and tendency to form cyclic anhydrides (boroxines), synthetic protocols often involve derivatization into stable intermediates like pinacol boronic esters. Prodrug strategies (e.g., esterification) are recommended to enhance stability during purification . Post-synthesis, reverse-phase HPLC or silica-gel chromatography under inert atmospheres can mitigate degradation. MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as an in situ derivatizing agent prevents boroxine formation during analysis .

Q. What analytical techniques are suitable for detecting low-level impurities (e.g., phenylboronic acid derivatives) in this compound samples?

- Methodological Answer : Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm) for underivatized boronic acids. Optimized mobile phases (e.g., ammonium formate buffer at pH 3.0) and collision energies reduce matrix interference from indole derivatives .

Q. How do binding kinetics between this compound and diol-containing biomolecules (e.g., glycoproteins) affect assay design?

- Methodological Answer : Stopped-flow fluorescence assays reveal boronic acid-diol binding reaches equilibrium within seconds, with kon values dependent on diol stereochemistry (e.g., D-fructose > D-glucose). For glycoprotein studies, SPR (surface plasmon resonance) with boronic acid-functionalized dextran surfaces is recommended. Buffer optimization (e.g., 50 mM HEPES, pH 7.4) minimizes nonspecific interactions .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for selective glycoprotein recognition?

- Methodological Answer : Principal Component Analysis (PCA) and k-means clustering of QSAR descriptors (e.g., topological polar surface area, logP) identify structural motifs enhancing diol affinity. Molecular docking with glycoprotein crystal structures (e.g., RNase B) optimizes steric and electronic complementarity. Ortho-substituted arylboronic acids show improved selectivity for terminal sialic acid residues .

Q. What strategies mitigate nonspecific interactions when using this compound in cellular uptake studies?

- Methodological Answer : Competitive binding assays with excess sorbitol (a non-bioactive diol) block nonspecific boronic acid-diol interactions. Conjugation to PEGylated liposomes reduces electrostatic binding to cell membranes. Flow cytometry with fluorescently tagged derivatives (e.g., FITC) quantifies uptake specificity in glycan-deficient cell lines .

Q. How does photoisomerization of azobenzene-boronic acid conjugates modulate this compound’s binding affinity in dynamic hydrogels?

- Methodological Answer : Incorporating ortho-azobenzene groups enables reversible E/Z isomerization under visible light. Z-isomers enhance diol binding by 20-fold via steric destabilization of unbound states. Red light (650 nm) irradiation stabilizes the high-affinity Z-form, enabling spatiotemporal control of hydrogel crosslinking for drug release .

Q. What mechanistic insights explain the antitubulin activity of this compound analogs in glioblastoma models?

- Methodological Answer : Competitive binding assays with colchicine-site inhibitors (e.g., combretastatin A-4) and FACScan apoptosis analysis reveal boronic acid derivatives induce G2/M arrest. Molecular dynamics simulations suggest boronic acid’s electrophilicity stabilizes covalent interactions with β-tubulin’s T7 loop, disrupting polymerization. IC50 values correlate with COMPARE analysis against NCI-60 cancer cell panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.